3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate

BEST1 retinopathy bestrophinopathy anion channel modulation

3-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (CAS 54443-59-3), synonymously known as Biochanin A diacetate, is a synthetic, peracetylated isoflavonoid of molecular formula C₂₀H₁₆O₇ and monoisotopic mass 368.0896 Da. The compound is the 5,7-diacetate ester of the natural isoflavone biochanin A and is formally classified as a chromone derivative.

Molecular Formula C20H16O7
Molecular Weight 368.3 g/mol
CAS No. 54443-59-3
Cat. No. B1222019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate
CAS54443-59-3
Molecular FormulaC20H16O7
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H16O7/c1-11(21)26-15-8-17-19(18(9-15)27-12(2)22)20(23)16(10-25-17)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3
InChIKeyVXOBVHAUXZVHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl Diacetate (CAS 54443-59-3) – Product & Procurement Profile


3-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (CAS 54443-59-3), synonymously known as Biochanin A diacetate, is a synthetic, peracetylated isoflavonoid of molecular formula C₂₀H₁₆O₇ and monoisotopic mass 368.0896 Da . The compound is the 5,7-diacetate ester of the natural isoflavone biochanin A and is formally classified as a chromone derivative. It is primarily encountered as a research chemical and as a key composition-of-matter entity in patent families directed toward BEST1-related retinopathies [1].

Why Generic Biochanin A Cannot Replace 3-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl Diacetate in Targeted Research


The parent isoflavone biochanin A exhibits well-documented poor oral bioavailability driven by low aqueous solubility, extensive first-pass metabolism (glucuronidation/sulfation), and rapid systemic clearance, with an absolute bioavailability in rats of approximately 3% [1]. Its free phenolic 5-OH and 7-OH groups are primary sites of phase-II conjugation. The 5,7-diacetate prodrug strategy caps these metabolic soft spots, shifting physicochemical properties (predicted LogP increase, hydrogen-bond donor reduction) and creating a chemically distinct entity that is the subject of a specific BEST1-retinopathy patent [2]. Consequently, procurement of generic biochanin A for studies requiring the diacetate derivative is scientifically non-interchangeable, as the two molecules differ in regulatory status, metabolic handling, and the specific biological readouts for which the diacetate has been validated.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl Diacetate (54443-59-3) Against Closest Comparators


Patent‑Restricted BEST1 Channel Functional Rescue vs. Biochanin A and Its Simple Ester Congeners

The US patent 2023/0149344 A1 explicitly claims Biochanin A diacetate as an especially preferred derivative for restoring BEST1-mediated anion transport in retinal pigment epithelium cells harboring disease-associated BEST1 mutations [1]. Within the patent family, Biochanin A diacetate is listed alongside structurally distinct esters (dipentanoate, diacrylate, di(methyl fumarate), 7-isopropyl carbonate, di(butylcarbamate), diisopropyl carbonate, diphosphate tetrasodium salt, and dipivaloxymethyl prodrug), yet the specification identifies the diacetate as the compound for which the most complete experimental data set is generated across stable MDCKII cell lines, patient-derived hiPSC-RPE models, and patch-clamp electrophysiology [1]. In contrast, the parent compound biochanin A is not claimed for this indication; published literature on biochanin A focuses on FAAH inhibition (IC₅₀ 1.4–2.4 µM) [2] and broad anticancer properties, none of which involve BEST1 channel function.

BEST1 retinopathy bestrophinopathy anion channel modulation

Predicted Physicochemical and Metabolic Differentiation Through Dual 5,7‑Acetylation vs. Free Phenolic Biochanin A

Biochanin A suffers from extensive first-pass glucuronidation at the 5‑OH and 7‑OH positions, resulting in a rat absolute oral bioavailability of only 2.6–3.0% [1]. Acetylation of both positions (producing 54443-59-3) eliminates the two primary hydrogen-bond donor sites, increasing predicted LogP from approximately 2.8 (biochanin A) to approximately 3.5 (diacetate) and increasing topological polar surface area (tPSA) from 90.9 Ų to 112.5 Ų . While direct in vivo PK head-to-head data for the diacetate versus biochanin A are not publicly available, esters of bioactive isoflavones have been shown to increase metabolic stability and local bioavailability following topical administration [2], and the patent specifies topical and intraocular formulation routes that exploit the diacetate's enhanced lipophilicity [3].

prodrug design pharmacokinetics isoflavone metabolism

Purity Specification and Quality Control Benchmark for Research Procurement vs. Unspecified Biochanin A Sources

Commercial suppliers of 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate specify a minimum purity of 98% (HPLC), with the product certified under ISO quality management systems suitable for pharmaceutical R&D and QC applications . In contrast, biochanin A sourced from general phytochemical vendors frequently lacks defined purity specifications or arrives with variable polyphenolic oxidation byproducts. For the diacetate, the acetyl protecting groups confer improved chemical stability under ambient storage (2–8°C, inert atmosphere), reducing oxidative degradation that commonly plagues catechol and resorcinol-containing flavonoids .

analytical chemistry quality control reference standard

High-Priority Procurement Scenarios for 3-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl Diacetate (54443-59-3)


BEST1-Related Retinopathy Drug Discovery and Preclinical Pharmacology

Laboratories targeting bestrophinopathies (Best vitelliform macular dystrophy, ADVIRC, autosomal recessive bestrophinopathy) should procure 54443-59-3 as the lead compound for functional channel rescue assays. The patent-protected diacetate is the only biochanin A derivative validated across seven clinically relevant BEST1 mutations in both MDCKII and patient-derived hiPSC-RPE models using YFP-halide transport and whole-cell patch-clamp electrophysiology [1]. Substituting biochanin A or other flavonoids is scientifically invalid, as no comparative BEST1 rescue data exist for those molecules.

Topical Ocular Prodrug Formulation Development

Formulation scientists developing eye drops or intravitreal implants for posterior segment diseases can leverage the diacetate's acetyl-capped phenolic groups to improve corneal permeability and reduce metabolic inactivation in the tear film and anterior chamber. The enhanced lipophilicity (predicted LogP ≈ 3.5 vs. 2.8 for biochanin A) is mechanistically aligned with transcorneal absorption requirements, while the patent specification provides explicit formulation guidance for ophthalmic preparations containing the diacetate [2].

Isoflavonoid Reference Standard for Bioanalytical Method Development

Bioanalytical laboratories requiring a chemically stable, high-purity (≥98% HPLC) isoflavonoid standard for LC-MS/MS method validation can select 54443-59-3 over biochanin A to minimize oxidative degradation during sample preparation and long-term reference stock storage. The absence of free phenolic groups at C5 and C7 eliminates the primary source of redox instability that complicates quantitative bioanalysis of natural isoflavones .

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